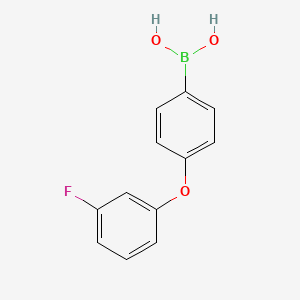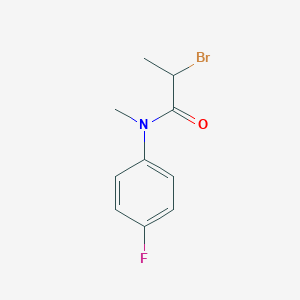
Acide (4-(3-fluorophénoxy)phényl)boronique
Vue d'ensemble
Description
“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 232.02 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(4-(3-Fluorophenoxy)phenyl)boronic acid” can be represented by the formula C12H10BFO3 .Chemical Reactions Analysis
Boronic acids, such as “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a solid substance with a molecular weight of 232.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l’« acide (4-(3-fluorophénoxy)phényl)boronique », sont de plus en plus utilisés dans divers domaines de la recherche . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène .
Capteurs fluorescents
En tant qu’acides de Lewis, les acides boroniques peuvent se lier de manière réversible et covalente aux 1,2- ou 1,3-diols en solution aqueuse pour former des esters cycliques à cinq ou six chaînons, ce qui entraîne des changements de fluorescence importants . Sur la base de ce phénomène, les composés d’acide boronique ont été bien développés comme capteurs pour reconnaître les glucides ou d’autres substances .
Marquage biologique
L’interaction clé des acides boroniques avec les diols permet une utilisation dans divers domaines allant du marquage biologique . Cela inclut l’interaction des acides boroniques avec les protéines, leur manipulation et le marquage cellulaire .
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance dans le domaine de l’interaction protéique. Ils sont utilisés pour la manipulation et la modification des protéines .
Technologies de séparation
Les acides boroniques sont également utilisés dans les technologies de séparation . Ils sont utilisés pour l’électrophorèse des molécules glyquées .
Développement de thérapies
Les acides boroniques sont utilisés dans le développement de thérapies . Ils sont utilisés comme inhibiteurs des enzymes protéases et kinases de la sérine qui augmentent la croissance, la progression et la métastase des cellules tumorales .
Libération contrôlée d’insuline
Les acides boroniques sont utilisés dans les polymères pour la libération contrôlée de l’insuline .
Thérapie par capture de neutrons du bore des tumeurs
Les composés de bore sont également utilisés dans la thérapie par capture de neutrons du bore des tumeurs .
Safety and Hazards
Orientations Futures
Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acids lies in their continued use in these areas, as well as in the development of new applications and methodologies .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of (4-(3-Fluorophenoxy)phenyl)boronic acid involves its role in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (4-(3-Fluorophenoxy)phenyl)boronic acid are related to the Suzuki–Miyaura coupling reaction. This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of (4-(3-Fluorophenoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-(3-Fluorophenoxy)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
[4-(3-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLNXCGVYJBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681907 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029438-36-5 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)
![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)